4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a biphenyl group, a fluorophenyl group, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the construction of the thienopyrimidine ring through reactions such as the Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a nucleophilic substitution reaction, where a suitable biphenyl derivative reacts with the thienopyrimidine core.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a similar nucleophilic substitution reaction, using a fluorophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of intracellular cyclic AMP levels . By inhibiting PDE4, the compound can modulate various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Biphenyl Derivatives: Compounds with a biphenyl group exhibit different reactivity and applications based on the nature of other substituents attached to the biphenyl moiety.
Fluorophenyl Compounds: These compounds contain a fluorophenyl group and are often studied for their unique electronic properties and potential pharmaceutical applications.
Uniqueness
4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to its combination of a biphenyl group, a fluorophenyl group, and a thienopyrimidine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research in various fields .
Properties
Molecular Formula |
C24H15FN2OS |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H15FN2OS/c25-19-10-6-18(7-11-19)21-14-29-24-22(21)23(26-15-27-24)28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-15H |
InChI Key |
HQLAJZXVZIUJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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